molecular formula C10H17N3O2 B13550449 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B13550449
M. Wt: 211.26 g/mol
InChI Key: CTTULOJMAQPMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an ethylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Dimethyl Groups: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethyl-1h-imidazol-1-yl)propanoic acid: Lacks the ethylamino group.

    2-(Ethylamino)propanoic acid: Lacks the imidazole ring.

    3-(1H-imidazol-1-yl)-2-(ethylamino)propanoic acid: Lacks the dimethyl substitution on the imidazole ring.

Uniqueness

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid is unique due to the presence of both the dimethyl-substituted imidazole ring and the ethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-4-11-9(10(14)15)5-13-6-12-7(2)8(13)3/h6,9,11H,4-5H2,1-3H3,(H,14,15)

InChI Key

CTTULOJMAQPMIS-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=NC(=C1C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.